molecular formula C15H20F2N2O2 B6583333 2,4-difluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide CAS No. 1421450-55-6

2,4-difluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide

Cat. No.: B6583333
CAS No.: 1421450-55-6
M. Wt: 298.33 g/mol
InChI Key: RYYNINLPXARHSQ-UHFFFAOYSA-N
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Description

2,4-difluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of two fluorine atoms at the 2 and 4 positions of the benzene ring, a piperidine ring substituted with a 2-methoxyethyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide typically involves multiple steps. One common approach is the reaction of 2,4-difluorobenzoyl chloride with 1-(2-methoxyethyl)piperidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-difluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amino or thio-substituted benzamides.

Scientific Research Applications

2,4-difluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-difluoro-N-(2-methoxyethyl)benzamide
  • 2,4-difluoro-N-(2-methoxyethyl)piperidine
  • 2,4-difluoro-N-(2-methoxyethyl)aniline

Uniqueness

2,4-difluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide is unique due to the combination of its fluorinated benzamide structure and the piperidine ring with a methoxyethyl substitution. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2,4-difluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N2O2/c1-21-9-8-19-6-4-12(5-7-19)18-15(20)13-3-2-11(16)10-14(13)17/h2-3,10,12H,4-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYNINLPXARHSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)NC(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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